2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclopentylacetamide, also known as CR8, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclopentylacetamide inhibits the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a key role in cell cycle regulation. By inhibiting CDKs, this compound prevents cancer cells from dividing and proliferating. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective cancer treatment. In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory properties and may have potential in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclopentylacetamide in lab experiments is its specificity for CDKs, which allows for targeted inhibition of cancer cell proliferation. However, one limitation is that this compound may not be effective in all types of cancer, and further research is needed to identify the specific types of cancer that may benefit from this compound treatment.
Direcciones Futuras
For 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclopentylacetamide research include further preclinical studies to determine its efficacy in vivo, as well as clinical trials to evaluate its safety and effectiveness in humans. Additionally, this compound may have potential as a treatment for other diseases, such as inflammatory bowel disease and rheumatoid arthritis, and further research is needed to investigate these potential applications.
Métodos De Síntesis
2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclopentylacetamide can be synthesized using a multistep process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dimethylaniline, followed by the reaction of the resulting compound with cyclopentylacetyl chloride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclopentylacetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to be effective in combination with other chemotherapeutic agents, such as gemcitabine and cisplatin.
Propiedades
Fórmula molecular |
C21H25ClN2O3S |
---|---|
Peso molecular |
421 g/mol |
Nombre IUPAC |
2-(N-(4-chlorophenyl)sulfonyl-3,4-dimethylanilino)-N-cyclopentylacetamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15-7-10-19(13-16(15)2)24(14-21(25)23-18-5-3-4-6-18)28(26,27)20-11-8-17(22)9-12-20/h7-13,18H,3-6,14H2,1-2H3,(H,23,25) |
Clave InChI |
LXXDJFZBYMSHPF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
SMILES canónico |
CC1=C(C=C(C=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.